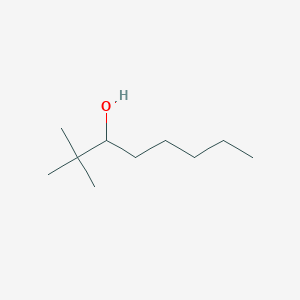
2,6-Difluorocinnamic acid
Vue d'ensemble
Description
2,6-Difluorocinnamic acid is a chemical compound with the formula C9H6F2O2 and a molecular weight of 184.1395 . It is also known as (E)-3-(2,6-Difluorophenyl)acrylic acid .
Molecular Structure Analysis
The IUPAC Standard InChI for 2,6-Difluorocinnamic acid isInChI=1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ . This structure can be viewed using Java or Javascript . Chemical Reactions Analysis
A study has shown that the [2 + 2] photodimerization of 2,6-Difluorocinnamic acid was gradually induced in crystals by UV radiation at 0.5, 1.1, and 2.1 GPa .Physical And Chemical Properties Analysis
2,6-Difluorocinnamic acid has a molecular weight of 184.14 . The melting point is 124-125°C .Applications De Recherche Scientifique
Chemical Synthesis
2,6-Difluorocinnamic acid is used in chemical synthesis . Although the specific reactions it’s involved in are not detailed, its use in this field indicates its importance in creating new compounds or substances.
Photochemical Reactions
One of the unique applications of 2,6-Difluorocinnamic acid is in photochemical reactions. Specifically, it undergoes a [2 + 2] photodimerization when exposed to UV radiation . This reaction was gradually induced in crystals of 2,6-Difluorocinnamic acid by UV radiation at pressures of 0.5, 1.1, and 2.1 GPa .
Pressure-Induced Structural Transformations
The [2 + 2] photodimerization of 2,6-Difluorocinnamic acid is influenced by pressure . The rate of this reaction increased with pressure: 0.1 MPa < 0.5 GPa < 1.1 GPa ≤ 2.1 GPa . This suggests that 2,6-Difluorocinnamic acid could be used to study pressure-induced structural transformations in crystals.
Study of Intermolecular Interactions
The photodimerization of 2,6-Difluorocinnamic acid under different pressures allows for the study of close intermolecular interactions, including hydrogen bonds . This can provide valuable insights into the geometry of intermolecular reactivity parameters.
Study of Reaction Environments
The photodimerization of 2,6-Difluorocinnamic acid also allows for the study of reaction environments . Parameters such as the volume of free space and the geometry of mutual orientation of molecules in the crystals can be analyzed to gain knowledge of the influence of pressure on the reaction environment .
Chromatography and Mass Spectrometry
2,6-Difluorocinnamic acid may also have applications in chromatography and mass spectrometry . While the specific details are not provided, its use in these fields could involve the separation and identification of complex mixtures or the determination of molecular masses.
Safety and Hazards
Orientations Futures
The rate of the [2 + 2] photodimerization of 2,6-Difluorocinnamic acid increased as follows: 0.1 MPa < 0.5 GPa < 1.1 GPa ≤ 2.1 GPa. This was rationalized by the decrease in the volume of free space columns protecting the intermolecular geometry suitable for the reaction and by the decrease of the distance between the reactive carbon atoms of adjacent monomer molecules . This suggests potential future directions for research into the properties and applications of 2,6-Difluorocinnamic acid under different pressure conditions.
Propriétés
IUPAC Name |
(E)-3-(2,6-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOYANNVIFGFN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorocinnamic acid | |
CAS RN |
102082-89-3 | |
| Record name | 2,6-Difluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)



